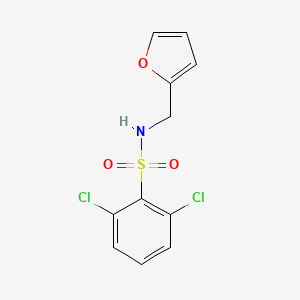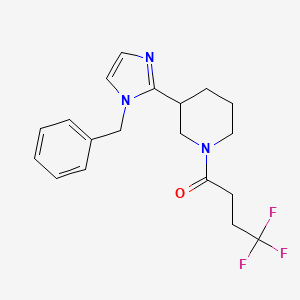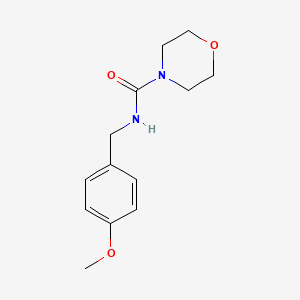![molecular formula C18H19ClN6O2S B5555839 4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the specified compound often involves nucleophilic substitution reactions, starting with base structures like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which are then reacted with various sulfonyl chlorides to introduce the sulfonyl functional group. This step is crucial for generating a wide range of derivatives with potential antiproliferative activities against human cancer cell lines (Mallesha et al., 2012).
Molecular Structure Analysis
Structural analysis of similar compounds, especially those containing the pyrazolo[3,4-d]pyrimidine scaffold, reveals the importance of specific substituents and their positions, which significantly influence biological activity. For instance, the nature and positioning of the sulfonyl group and other substituents are critical for the compounds' ability to interact with biological targets, as demonstrated in the synthesis and structure-activity relationship studies of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2011).
Chemical Reactions and Properties
The chemical behavior of this compound and its derivatives can be explored through their reactivity towards various reagents. Activated nitriles in heterocyclic chemistry facilitate the facile synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, highlighting the versatility of these scaffolds in generating compounds with significant antimicrobial activity (Ammar et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure, particularly by the presence of substituents that can form hydrogen bonds or engage in π-π interactions. For example, the hydration state of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines significantly affects their hydrogen bonding patterns, which in turn influences their solubility and crystallization behavior (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are integral to understanding the compound's potential applications. The incorporation of the sulfonyl group, for instance, not only enhances the compound's reactivity but also its potential interaction with biological targets, as seen in various synthesized derivatives exhibiting significant biological activities, such as anticancer and antimicrobial properties (El-Agrody et al., 2001).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Several studies have synthesized and evaluated derivatives of pyrimidine, pyrazolopyrimidine, and related compounds for their biological activities, including antimicrobial and anticancer effects. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have shown antimicrobial activity, with some compounds found to be active against various microbial strains (Ammar et al., 2004). Similarly, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative activity against human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Propriétés
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-14-6-7-25(22-14)18-12-17(20-13-21-18)23-8-10-24(11-9-23)28(26,27)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGKAGXGXFAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)



![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
